molecular formula C14H11F4NO3 B1310445 Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 93969-13-2

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1310445
CAS RN: 93969-13-2
M. Wt: 317.23 g/mol
InChI Key: HDGNABAQEHQIFQ-UHFFFAOYSA-N
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Description

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the empirical formula C14H11F4NO3 . It is also referred to as 3-ethoxycarbonyl-6,7,8-trifluoro-1,4-hydro-4-oxoquinoline .


Molecular Structure Analysis

The molecular weight of this compound is 317.2356528 . The molecular formula is C14H11F4NO3 . The structure includes a quinoline backbone with various substitutions, including a trifluoro group and a fluoroethyl group .


Physical And Chemical Properties Analysis

This compound has a melting point of 275 °C (dec.) . Other physical and chemical properties such as boiling point, density, and flash point are not specified in the available sources .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been utilized in the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, exhibiting the potential for intramolecular cyclization to form 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives (Nosova et al., 2002).

Reactivity in the Formation of Pyrido[2,3-f]quinoxalines

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been involved in the formation of Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates through reactions with α-acetyl-N-arylhydrazonoyl chlorides, showcasing its role in the synthesis of complex quinoxalines (Zahra et al., 2007).

Formation of Chromene Derivatives

The compound demonstrates unique reactivity patterns, particularly in its interactions with primary amines, leading to chromone-coumarin rearrangement and the formation of various chromene derivatives (Shcherbakov et al., 2013).

Precursor for [a]-Fused Fluoroquinolones

It's a precursor in the synthesis of [a]-fused fluoroquinolones, through a reaction with methyl methacrylate, indicating its pivotal role in expanding fluoroquinolone chemistry (Tsoi et al., 2001).

Intramolecular Friedel–Crafts Acylation

The compound partakes in intramolecular Friedel–Crafts acylation reactions, leading to the formation of indeno[2,1-c]pyran-1,9-diones, which can then react further to form new carbostyril derivatives (Usachev et al., 2014).

Anticancer Potential

Cytotoxic Activity Against Cancer Cells

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a related compound, exhibits moderate cytotoxic activity against various cancer cell lines, indicating the potential therapeutic applications of such compounds (Regal et al., 2020).

Breast Cancer Activity

Derivatives of Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate have been synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line, showing significant activity and suggesting its utility in cancer treatment (Gaber et al., 2021).

Safety And Hazards

The compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO3/c1-2-22-14(21)8-6-19(4-3-15)12-7(13(8)20)5-9(16)10(17)11(12)18/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNABAQEHQIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408206
Record name ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

93969-13-2
Record name ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,4-dihydro-1-(2-fluoroethyl)-4-oxo-6, 7, 8-trifluoro-3-quinolinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g of ethyl 3-(2-fluoroethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate was dissolved in 8 ml of methyl ethyl ketone under heating to 75˜80° C. 1.14 g (1.8 eq.) of K3PO4 was added in portions to the reaction mixture, which was then stirred at the same temperature for 1.5 hours. The reaction mixture was filtered under a reduced pressure and washed with 40 ml of dichloromethane. The filtrate was concentrated under a reduced pressure. The resulting residue was dissolved in 20 ml of dichloromethane and then washed with water. The organic layer was concentrated under a reduced pressure to give 0.91 g of ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxoquinoline-3-carboxylate (Yield: 96.8%).
Name
ethyl 3-(2-fluoroethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step Two

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